molecular formula C22H15ClN2O4S B2992685 7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886164-19-8

7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2992685
CAS RN: 886164-19-8
M. Wt: 438.88
InChI Key: HKWMSNHEDDEFGQ-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . Thiazoles are known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of such compounds often involves the condensation of carboxylic acid moiety with substituted amine . The NMR data provided in one of the sources could be indicative of the presence of aromatic protons (ArH), CH of thiazole, and CONH group in the compound. The mass spectrometry data indicates a molecular weight of 469 .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data can provide information about the types of protons and carbons present in the molecule . The IR data can give insights into the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the substituents on the thiazole ring . The introduction of a methoxy group to the benzothiazole ring improved the solubility in the lotion base of a similar compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its spectroscopic data. For instance, the NMR data can provide information about the electronic environment of the protons and carbons in the molecule . The IR data can provide information about the functional groups present in the molecule .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Studies on structurally related compounds have explored novel synthetic pathways, demonstrating the versatility of these compounds in organic synthesis. For instance, Sápi et al. (1997) detailed the synthesis and base-catalyzed ring transformation of thiazolone derivatives, highlighting the structural prerequisites for specific ring transformations (Sápi et al., 1997). Similarly, Ghelfi et al. (2003) reported on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement, showcasing the compound's potential in generating useful intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Material Science and Photovoltaic Applications

The research on related compounds has also extended to material science, particularly in the development of organic electronics and photovoltaic applications. For example, Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte, showcasing its efficacy as an electron transport layer in polymer solar cells (Hu et al., 2015). This highlights the potential of using structurally similar compounds in enhancing the efficiency of solar cells.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, compounds with related structures have been explored for their potential therapeutic benefits. Kuznietsova et al. (2019) synthesized pyrrole derivatives with significant findings on their mechanisms of action as inhibitors of protein kinases, which could inform the development of anti-cancer therapeutics (Kuznietsova et al., 2019). These studies suggest the potential medicinal applications of structurally similar compounds in treating various diseases.

Mechanism of Action

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For instance, thiamine, a compound that naturally contains a thiazole ring, helps the body release energy from carbohydrates during metabolism. It also aids in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

The molecular and cellular effects of thiazole derivatives can vary greatly depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiazole derivatives. For instance, the introduction of a methoxy group to the benzothiazole ring in a similar compound improved its solubility in a lotion base .

Future Directions

Thiazoles are an important class of compounds with diverse biological activities . Therefore, future research could focus on synthesizing compounds containing the thiazole ring with variable substituents and evaluating their biological activities. This could lead to the development of new therapeutic agents with improved efficacy and safety profiles .

properties

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c1-11-9-16-14(10-15(11)23)19(26)17-18(12-3-5-13(28-2)6-4-12)25(21(27)20(17)29-16)22-24-7-8-30-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWMSNHEDDEFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)OC)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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